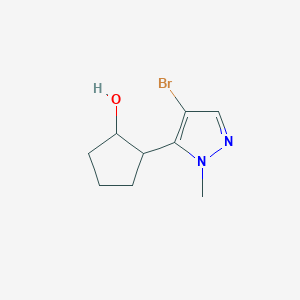
1-chloro-N-methyl-N-(4-methylcyclohexyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-N-methyl-N-(4-methylcyclohexyl)methanesulfonamide is a chemical compound with the molecular formula C₉H₁₈ClNO₂S. It is a sulfonamide derivative, which means it contains a sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom). This compound is used primarily in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-N-methyl-N-(4-methylcyclohexyl)methanesulfonamide typically involves the reaction of N-methyl-N-(4-methylcyclohexyl)amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
N-methyl-N-(4-methylcyclohexyl)amine+methanesulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
1-chloro-N-methyl-N-(4-methylcyclohexyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfonic acids.
Reduction: Products include primary and secondary amines.
科学的研究の応用
1-chloro-N-methyl-N-(4-methylcyclohexyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-chloro-N-methyl-N-(4-methylcyclohexyl)methanesulfonamide involves its interaction with biological molecules such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chlorine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule.
類似化合物との比較
Similar Compounds
- 1-chloro-N-methyl-N-cyclohexylmethanesulfonamide
- 1-chloro-N-methyl-N-(4-ethylcyclohexyl)methanesulfonamide
- 1-chloro-N-methyl-N-(4-isopropylcyclohexyl)methanesulfonamide
Uniqueness
1-chloro-N-methyl-N-(4-methylcyclohexyl)methanesulfonamide is unique due to the presence of the 4-methylcyclohexyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with biological molecules, making it a valuable compound for specific research applications.
特性
分子式 |
C9H18ClNO2S |
|---|---|
分子量 |
239.76 g/mol |
IUPAC名 |
1-chloro-N-methyl-N-(4-methylcyclohexyl)methanesulfonamide |
InChI |
InChI=1S/C9H18ClNO2S/c1-8-3-5-9(6-4-8)11(2)14(12,13)7-10/h8-9H,3-7H2,1-2H3 |
InChIキー |
LGFMPDUFEYBGPJ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)N(C)S(=O)(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


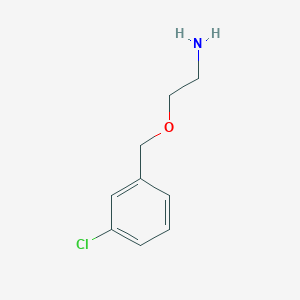

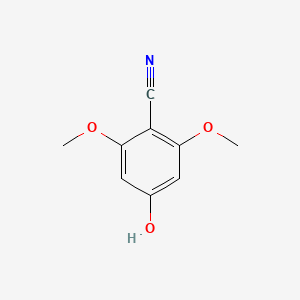
![1-[(3,3-Difluorocyclobutyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15272612.png)
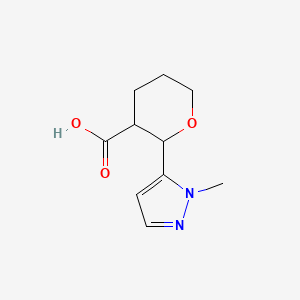
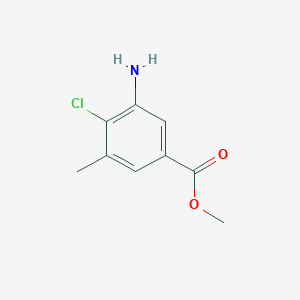
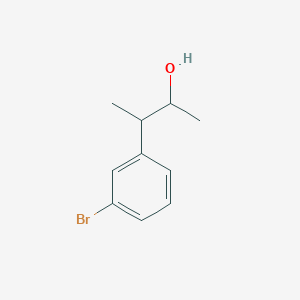
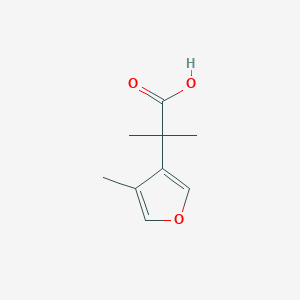
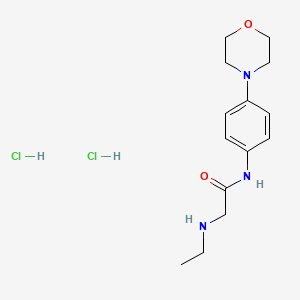
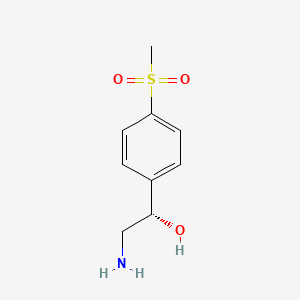
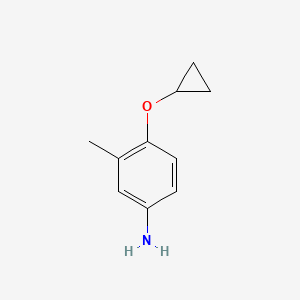
![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)
